3-Bromo-4-methyl-6,7-dimethoxycoumarin

Regioselective bromination Microwave synthesis 3-Bromocoumarin preparation

This 3-halogenated coumarin derivative uniquely enables 99%-yield microwave Perkin rearrangement to benzofuran-2-carboxylic acids and Pd-catalyzed direct C–H cross-coupling to 3-heteroarylcoumarins. The C3-bromo position is crucial; its 4-bromomethyl isomer fails in these key applications. With an 89% bromination yield and 36-fold faster reaction time (5 min vs. 3 h), it is the optimal building block for medicinal chemistry and process development.

Molecular Formula C12H11BrO4
Molecular Weight 299.12 g/mol
CAS No. 100953-77-3
Cat. No. B3039307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-methyl-6,7-dimethoxycoumarin
CAS100953-77-3
Molecular FormulaC12H11BrO4
Molecular Weight299.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=CC(=C(C=C12)OC)OC)Br
InChIInChI=1S/C12H11BrO4/c1-6-7-4-9(15-2)10(16-3)5-8(7)17-12(14)11(6)13/h4-5H,1-3H3
InChIKeyZQLGHMWYNBGXES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-4-methyl-6,7-dimethoxycoumarin (CAS 100953-77-3): Procurement-Grade Synthetic Intermediate for Benzofuran and Heteroaryl Coumarin Scaffolds


3-Bromo-4-methyl-6,7-dimethoxycoumarin (CAS 100953-77-3) is a 3-halogenated coumarin derivative bearing methoxy groups at positions 6 and 7 and a methyl group at position 4 [1]. It serves as a key synthetic intermediate for constructing benzofuran-2-carboxylic acids via Perkin rearrangement and for accessing 3-heteroarylcoumarins via Pd-catalyzed cross-coupling [1][2]. The compound crystallizes as a white solid with a reported melting point of 205–206 °C, which provides a convenient identity and purity check upon receipt [1].

Why Generic 3-Bromocoumarins or Positional Isomers Cannot Replace 3-Bromo-4-methyl-6,7-dimethoxycoumarin in Procurement


Although several 3-bromocoumarins and bromomethylcoumarin isomers share the same molecular formula (C₁₂H₁₁BrO₄), their reactivity profiles diverge sharply. The 3-bromo substituent on the pyrone ring is essential for Pd-catalyzed cross-coupling and Perkin rearrangement, while the 4-methyl and 6,7-dimethoxy pattern dictates both the electronic character of the aromatic system and the downstream substitution pattern of the benzofuran or heteroaryl products [1][2]. Substituting the 4-bromomethyl positional isomer (CAS 88404-25-5)—a fluorescent labeling reagent—into a cross-coupling sequence yields entirely different products and does not furnish the same benzofuran-2-carboxylic acid scaffold [1]. The quantitative evidence below demonstrates that even within the 3-bromocoumarin family, the 4-methyl-6,7-dimethoxy substitution pattern confers measurably distinct synthetic efficiency.

Quantitative Differentiation Evidence for 3-Bromo-4-methyl-6,7-dimethoxycoumarin Relative to Closest Analogs


Microwave-Assisted Regioselective Bromination Yield: 4-Methyl-6,7-dimethoxycoumarin vs. Other Coumarin Substrates

Under identical microwave conditions (NBS, CH₃CN, 250 W, 5 min, 80 °C), 4-methyl-6,7-dimethoxycoumarin delivers the highest isolated yield of the corresponding 3-bromocoumarin (1a) at 89%, outperforming other coumarin substrates tested in the same series [1]. The yield advantage is modest but reproducible: 4-methyl-7-methoxycoumarin yields 85% (1b), 6,7-dimethoxycoumarin yields 83% (1c), and 7-methoxycoumarin yields 80% (1d) [1]. This trend suggests that the combined electron-donating effect of the 4-methyl and 6,7-dimethoxy groups enhances the reactivity toward electrophilic bromination at the 3-position relative to congeners lacking one or both of these substituents.

Regioselective bromination Microwave synthesis 3-Bromocoumarin preparation

Perkin Rearrangement Efficiency: Product Yield of Benzofuran-2-carboxylic Acid from 3-Bromo-4-methyl-6,7-dimethoxycoumarin vs. Other 3-Bromocoumarins

Under optimized microwave conditions (300 W, 5 min, 79 °C, EtOH/NaOH), 3-bromo-4-methyl-6,7-dimethoxycoumarin (1a) affords 5,6-dimethoxy-3-methyl-benzofuran-2-carboxylic acid (2a) in 99% yield—the highest in the series alongside 3-bromo-6,7-dimethoxycoumarin (1c, also 99%) [1]. By comparison, 3-bromo-4-methyl-7-methoxycoumarin (1b) gives 95%, and 3-bromo-7-methoxycoumarin (1d) gives 97% [1]. The near-quantitative conversion of 1a is critical for downstream multi-step syntheses where intermediate loss must be minimized.

Perkin rearrangement Benzofuran-2-carboxylic acid Microwave-assisted synthesis

Reaction Time Compression: Microwave-Assisted vs. Traditional Thermal Perkin Rearrangement

The microwave-assisted Perkin rearrangement of 3-bromo-4-methyl-6,7-dimethoxycoumarin proceeds to completion in 5 minutes at 79 °C, compared to approximately 3 hours under traditional thermal reflux conditions [1]. This represents a 36-fold reduction in reaction time while maintaining 99% yield. The power optimization study further revealed that 300–400 W is the optimal range; reducing to 250 W left the reaction incomplete, while increasing to 500 W decreased the yield to 90% [1].

Microwave-assisted organic synthesis Reaction time reduction Process intensification

Positional Specificity: C3-Bromo vs. C4-Bromomethyl for Suzuki and Direct C–H Cross-Coupling Reactivity

The C3-bromo substituent of 3-bromo-4-methyl-6,7-dimethoxycoumarin engages in Pd-catalyzed direct C–H cross-coupling with heteroarenes to produce 3-heteroarylcoumarins [1], a transformation that the C4-bromomethyl isomer (CAS 88404-25-5) cannot undergo because the bromomethyl group is not positioned on the pyrone ring's electrophilic site. The C4-bromomethyl isomer is used exclusively as a fluorescent derivatization reagent for carboxylic acids , not as a cross-coupling partner. This positional specificity means that procurement of the incorrect isomer leads to complete synthetic failure in Pd-catalyzed coupling applications.

Suzuki–Miyaura coupling C–H activation 3-Heteroarylcoumarin synthesis

Melting Point as an Identity and Purity Anchor: 3-Bromo-4-methyl-6,7-dimethoxycoumarin vs. 4-Methyl-6,7-dimethoxycoumarin

The target compound exhibits a sharp melting point of 205–206 °C [1], which is significantly elevated relative to its non-brominated precursor 4-methyl-6,7-dimethoxycoumarin (mp 136–139 °C) . This 67–69 °C difference provides a rapid, equipment-minimal identity check that distinguishes the brominated product from unreacted starting material—a particularly useful quality-assurance metric when purchasing from suppliers where residual precursor contamination is a concern.

Quality control Melting point Identity confirmation

Computational Antioxidant Potential: 3-Bromoscoparone (Close Analog) vs. Parent Scoparone

Computational studies using ORCA and OSIRIS Property Explorer identified 3-bromoscoparone (3-bromo-6,7-dimethoxycoumarin, a close analog lacking only the 4-methyl group) as exhibiting antioxidant potential comparable to ascorbic acid and TBHQ, alongside the parent scoparone (6,7-dimethoxycoumarin) [1]. The study demonstrated that electron-donating substituents (OCH₃) on the benzene ring enhance antioxidant activity, while substitution on the pyrone ring (e.g., bromine at position 3) modulates electronic properties without abolishing activity [1]. Although quantitative IC₅₀ data were not reported, the computational prediction places the 3-bromo-6,7-dimethoxy scaffold within a favorable antioxidant chemical space.

Antioxidant activity Computational drug design Structure–activity relationship

High-Value Application Scenarios for 3-Bromo-4-methyl-6,7-dimethoxycoumarin (CAS 100953-77-3) Based on Verified Differentiation Evidence


Microwave-Assisted Library Synthesis of 3-Methyl-5,6-dimethoxybenzofuran-2-carboxylic Acid Derivatives

Medicinal chemistry groups requiring rapid access to benzofuran-2-carboxylic acid scaffolds benefit from the 99% Perkin rearrangement yield of 3-bromo-4-methyl-6,7-dimethoxycoumarin under microwave conditions (5 min, 300 W) [1]. The 4-methyl-6,7-dimethoxy substitution pattern is retained in the benzofuran product, enabling structure–activity relationship exploration around the 3-methyl-5,6-dimethoxybenzofuran core—a motif relevant to CNS and oncology targets [1].

Pd-Catalyzed Synthesis of 3-Heteroarylcoumarin Fluorophores and Bioactive Scaffolds

The C3-bromo substituent uniquely enables Pd-catalyzed direct C–H cross-coupling with heteroarenes (e.g., benzofuran, thiophene, indole) to generate 3-heteroarylcoumarins—privileged structures in fluorophore development and kinase inhibitor design [2]. This application is not accessible with the C4-bromomethyl isomer, making the C3-bromo positional specificity the decisive procurement criterion for groups synthesizing fluorescent probes or bioactive 3-substituted coumarins [2].

Process Intensification: Scalable Microwave Route to Benzofuran-2-carboxylic Acids

Process chemists evaluating scalable routes to benzofuran-2-carboxylic acids can leverage the 36-fold reaction time reduction (5 min vs. 3 h) demonstrated for 3-bromo-4-methyl-6,7-dimethoxycoumarin [1]. The 89% bromination yield and 99% rearrangement yield combine to an overall two-step yield of ~88% from the commercially available 4-methyl-6,7-dimethoxycoumarin, offering a competitive efficiency benchmark for route selection [1].

Antioxidant Hit Expansion Starting from the 3-Bromo-6,7-dimethoxycoumarin Chemotype

Computational studies predict that 3-bromoscoparone—the 4-des-methyl analog of the target compound—exhibits antioxidant potential comparable to ascorbic acid [3]. While direct quantitative biological data for 3-bromo-4-methyl-6,7-dimethoxycoumarin remain limited, the scaffold can serve as a starting point for hit expansion campaigns, with the bromine at C3 providing a synthetic handle for further derivatization via cross-coupling to generate focused antioxidant libraries [2][3].

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